molecular formula C16H20FNO3 B2493088 trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate CAS No. 1630907-38-8

trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate

Cat. No.: B2493088
CAS No.: 1630907-38-8
M. Wt: 293.338
InChI Key: APFGZZXOBITWER-BJHJDKERSA-N
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Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Industry: In industrial settings, the compound can be used in the synthesis of advanced materials with specific properties, such as increased resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(4-fluorobenzoyl)cyclobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyclobutyl ring.

    Reduction: Alcohol derivatives of the benzoyl group.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzoyl group can enhance binding affinity to these targets, potentially leading to increased biological activity. The carbamate linkage may also play a role in modulating the compound’s stability and reactivity.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-chlorobenzoyl)cyclobutylcarbamate
  • tert-Butyl 3-(4-methylbenzoyl)cyclobutylcarbamate
  • tert-Butyl 3-(4-nitrobenzoyl)cyclobutylcarbamate

Comparison:

  • Uniqueness: The presence of the fluorine atom in trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate distinguishes it from its analogs, as fluorine can significantly impact the compound’s metabolic stability and binding affinity.
  • Chemical Properties: Fluorinated compounds often exhibit unique chemical properties, such as increased lipophilicity and resistance to metabolic degradation, compared to their non-fluorinated counterparts.

Properties

IUPAC Name

tert-butyl N-[3-(4-fluorobenzoyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-13-8-11(9-13)14(19)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFGZZXOBITWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135096
Record name Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-41-0
Record name Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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